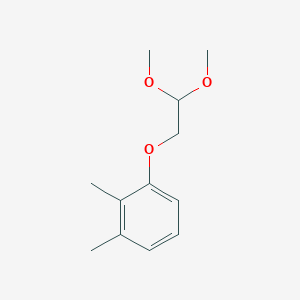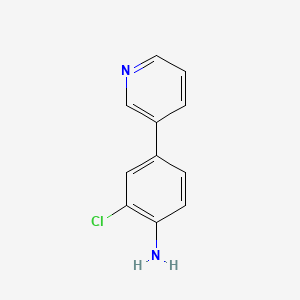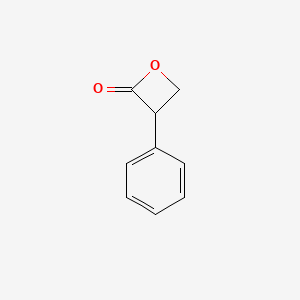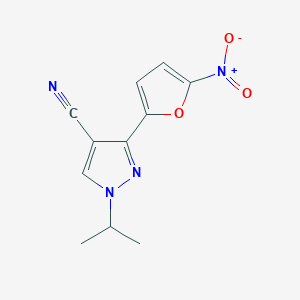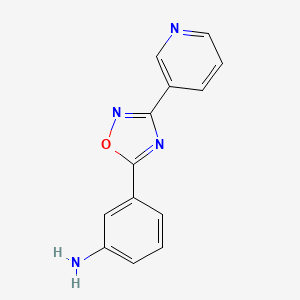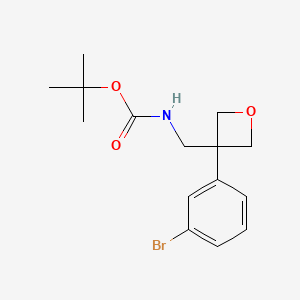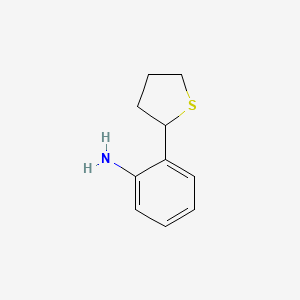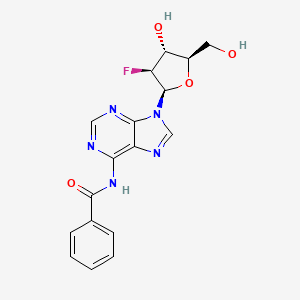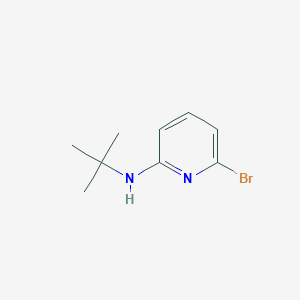
6-bromo-N-tert-butylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-tert-butylpyridin-2-amine is an organic compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and tert-butyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-bromo-N-tert-butylpyridin-2-amine can be synthesized through various methods. One common approach involves the bromination of 2-aminopyridine followed by the introduction of the tert-butyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-N-tert-butylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N-tert-butylpyridin-2-amine depends on its specific application. In chemical reactions, the bromine atom often acts as a leaving group, facilitating various substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the tert-butyl group, making it less sterically hindered.
N-tert-Butyl-2-aminopyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
6-Bromo-2-chloropyridine: Contains a chlorine atom instead of the tert-butyl group, leading to different reactivity patterns.
Uniqueness
6-bromo-N-tert-butylpyridin-2-amine is unique due to the presence of both the bromine and tert-butyl groups. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
6-bromo-N-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12) |
InChI Key |
RIWYYWNCQWHCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
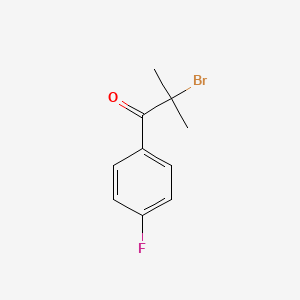
![2H-Indeno[5,4-b]furan-8-ethanaMine, 1,6-dihydro-](/img/structure/B8711272.png)
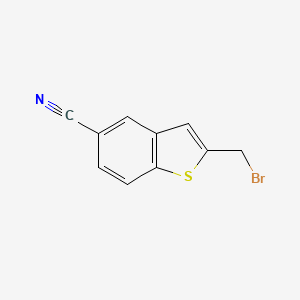
![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)
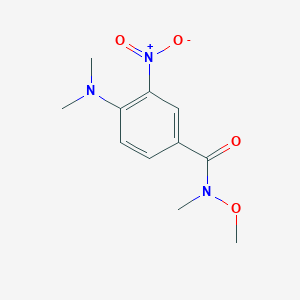
![6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine](/img/structure/B8711294.png)
